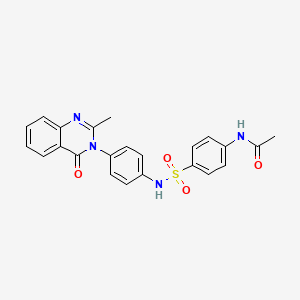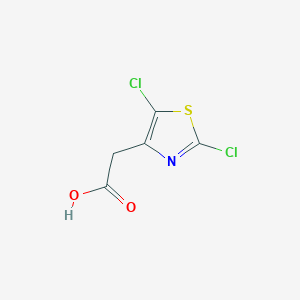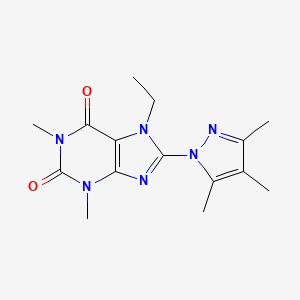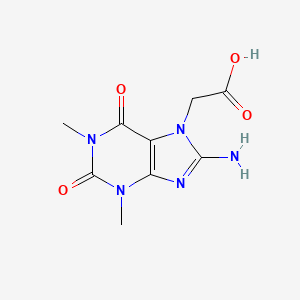
3-Ethenylsulfonyl-N-(4-nitrophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethenylsulfonyl-N-(4-nitrophenyl)propanamide, also known as VNQX, is a chemical compound that is widely used in scientific research. It belongs to the class of quinoxaline derivatives and is a potent antagonist of the ionotropic glutamate receptors.
Wirkmechanismus
3-Ethenylsulfonyl-N-(4-nitrophenyl)propanamide acts as a competitive antagonist of the AMPA and kainate subtypes of glutamate receptors. It binds to the receptor site and prevents the activation of the receptor by glutamate, thereby blocking the excitatory signals in the brain. This mechanism of action makes 3-Ethenylsulfonyl-N-(4-nitrophenyl)propanamide a potent inhibitor of synaptic transmission and plasticity, which is important for learning and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Ethenylsulfonyl-N-(4-nitrophenyl)propanamide are mainly related to its ability to block the AMPA and kainate subtypes of glutamate receptors. This leads to a decrease in synaptic transmission and plasticity, which can have both beneficial and detrimental effects depending on the context. 3-Ethenylsulfonyl-N-(4-nitrophenyl)propanamide has been shown to protect neurons from excitotoxicity in various experimental models, and has potential therapeutic applications in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Ethenylsulfonyl-N-(4-nitrophenyl)propanamide in lab experiments include its high potency and selectivity for the AMPA and kainate subtypes of glutamate receptors, which allows for precise manipulation of synaptic transmission and plasticity. It is also readily available from commercial sources and has a well-established synthesis method. The limitations of using 3-Ethenylsulfonyl-N-(4-nitrophenyl)propanamide include its potential off-target effects on other ion channels and receptors, which may complicate the interpretation of experimental results. It also has limited solubility in aqueous solutions, which may require the use of organic solvents in some experiments.
Zukünftige Richtungen
There are several future directions for the use of 3-Ethenylsulfonyl-N-(4-nitrophenyl)propanamide in scientific research. One direction is to investigate its potential therapeutic applications in neurodegenerative disorders, particularly those that are associated with excitotoxicity. Another direction is to explore its effects on other ion channels and receptors, and to develop more selective compounds that can target specific subtypes of glutamate receptors. Finally, 3-Ethenylsulfonyl-N-(4-nitrophenyl)propanamide can be used in combination with other compounds to study the complex interactions between different neurotransmitter systems in the brain.
Synthesemethoden
The synthesis of 3-Ethenylsulfonyl-N-(4-nitrophenyl)propanamide involves the reaction of 2-chloro-3-nitropyridine with ethyl acrylate in the presence of a base such as potassium carbonate. The resulting product is then treated with sulfonyl chloride to obtain 3-Ethenylsulfonyl-N-(4-nitrophenyl)propanamide in high purity. The synthesis method of 3-Ethenylsulfonyl-N-(4-nitrophenyl)propanamide is well-established, and the compound is readily available from commercial sources.
Wissenschaftliche Forschungsanwendungen
3-Ethenylsulfonyl-N-(4-nitrophenyl)propanamide has been extensively used in scientific research to study the function of ionotropic glutamate receptors, which are important for synaptic transmission and plasticity in the brain. It has been shown to be a potent antagonist of the AMPA and kainate subtypes of glutamate receptors, and is often used as a tool compound to investigate the role of these receptors in various physiological and pathological processes. 3-Ethenylsulfonyl-N-(4-nitrophenyl)propanamide has also been used to study the mechanisms of excitotoxicity, which is a pathological process that occurs in various neurodegenerative disorders.
Eigenschaften
IUPAC Name |
3-ethenylsulfonyl-N-(4-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5S/c1-2-19(17,18)8-7-11(14)12-9-3-5-10(6-4-9)13(15)16/h2-6H,1,7-8H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGMJUABRWDPPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)CCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]cyclopropanecarboxamide](/img/structure/B2872580.png)
![2-[(4-carbamoylphenyl)amino]acetic Acid](/img/structure/B2872581.png)





![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2872590.png)


![Tert-butyl 4-(3-(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamido)piperidine-1-carboxylate](/img/structure/B2872595.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-bromophenyl)methanone](/img/structure/B2872599.png)